6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium
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Overview
Description
6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is a complex heterocyclic compound that belongs to the thiazole and benzodiazepine families. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole and benzodiazepine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidines: Known for their antibacterial and anticancer activities.
Thiazolo[5,4-d]thiazoles: Used in optoelectronic applications due to their high oxidative stability and charge carrier mobility.
Thiazolo[3,2-b][1,2,4]triazoles: Studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
6-(anilinocarbonyl)-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium is unique due to its combined thiazole and benzodiazepine structure, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16N3OS+ |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide |
InChI |
InChI=1S/C18H15N3OS/c22-18(19-14-6-2-1-3-7-14)21-11-10-17-20(12-13-23-17)15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2/p+1 |
InChI Key |
CSOWNVMLIMOBRR-UHFFFAOYSA-O |
SMILES |
C1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1CN(C2=CC=CC=C2[N+]3=C1SC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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